Disodium tetrabromophthalate
Description
Overview of Halogenated Flame Retardants and Their Evolution
Flame retardants are chemical compounds added to a wide array of manufactured materials, including plastics, textiles, and coatings, to inhibit, slow, or prevent the spread of fire. specialchem.comwikipedia.org Their use has become critical in meeting fire safety standards for consumer and industrial products. specialchem.comacs.org Historically, flame retardants have been categorized into several main classes, including halogenated (containing bromine or chlorine), phosphorus-containing, nitrogen-containing, and inorganic compounds. epitoanyag.org.hu
Halogenated flame retardants (HFRs) have long held a significant share of the global market due to their high flame-retardant efficiency, broad applicability, and relatively low cost. nih.govalfa-chemistry.com The mechanism of action for most halogenated flame retardants occurs in the gas phase of a fire. When the material heats up, the HFR degrades and releases halogen radicals (e.g., bromine or chlorine radicals). These radicals interfere with the chemical chain reactions of combustion, effectively "quenching" the flame by reacting with high-energy H• and OH• radicals. wikipedia.orgepitoanyag.org.hualfa-chemistry.com
The evolution of HFRs began with the widespread use of compounds like polybrominated biphenyls (PBBs) and, subsequently, polybrominated diphenyl ethers (PBDEs), which were developed in the 1970s. nih.govmst.dk PBDEs were sold in commercial mixtures and were extensively used in electronics, furniture, and textiles. acs.orgnih.gov However, over time, environmental and health concerns grew regarding these compounds. ontosight.ai Studies revealed that certain HFRs, particularly older-generation PBDEs, are persistent in the environment, can bioaccumulate in organisms, and are subject to long-range transport. ontosight.aiindustrialchemicals.gov.au These concerns led to regulatory action, including the phasing out and banning of specific PBDE mixtures under international agreements like the Stockholm Convention on Persistent Organic Pollutants. acs.orgnih.gov
This regulatory shift prompted the chemical industry to develop and introduce a new generation of "alternative" or "emerging" halogenated flame retardants to replace the phased-out substances. acs.orgnih.gov This evolution has led to a more diverse market of HFRs, including compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and various tetrabromophthalate derivatives, designed to meet performance requirements while addressing some of the environmental concerns of their predecessors. nih.govresearchgate.net
Disodium (B8443419) Tetrabromophthalate as a Contemporary Flame Retardant in Engineering Applications
Disodium tetrabromophthalate is a halogenated flame retardant that serves as a contemporary example of the evolving HFR landscape. specialchem.comontosight.ai It is the disodium salt of tetrabromophthalic acid, a derivative of phthalic acid. ontosight.ai Chemically, it is a white crystalline powder that is highly soluble in water. ontosight.ai As a brominated flame retardant, its primary function is to impart fire resistance to the materials it is incorporated into. ontosight.ai
The flame-retardant action of this compound is consistent with other brominated retardants; upon heating, it releases bromine radicals that interrupt the combustion process in the gas phase. ontosight.ai It is classified as an additive flame retardant, which means it is physically mixed with a polymer rather than being chemically bonded to it (a reactive flame retardant). mst.dk This allows for its incorporation during processes like polymer compounding or extrusion.
In the field of engineering and materials science, this compound is used in applications such as textiles and coatings. specialchem.commst.dk Its inclusion in these materials helps them meet flammability standards required for their end-use in various sectors. The development and use of such specific compounds reflect the ongoing effort to find effective flame-retardant solutions that fit within a complex framework of performance demands and environmental considerations.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, disodium salt |
| Synonyms | This compound |
| CAS Number | 25357-79-3 chemicalbook.comchemicalbook.com |
| Molecular Formula | C₈Br₄Na₂O₄ chemicalbook.com |
| Molecular Weight | 525.679 g/mol (often cited as ~526 g/mol ) chemicalbook.comamazonaws.com |
| Appearance | White crystalline powder ontosight.ai |
| Water Solubility | Highly soluble ontosight.ai |
Table 2: Overview of Major Flame Retardant Classes and Mechanisms
| Flame Retardant Class | Primary Mechanism | Examples |
| Halogenated (Brominated & Chlorinated) | Gas Phase Radical Quenching: Releases halogen radicals that interfere with the combustion chain reaction. wikipedia.orgepitoanyag.org.hualfa-chemistry.com | Tetrabromobisphenol A (TBBPA), this compound, Chlorinated Paraffins |
| Phosphorus-Based | Solid Phase (Char Formation): Decomposes to form a layer of phosphoric acid, which promotes the formation of a protective carbonaceous char on the material's surface. wikipedia.orgepitoanyag.org.hu | Organophosphates, Red Phosphorus |
| Nitrogen-Based | Gas & Solid Phase: Can release non-flammable gases (e.g., ammonia) that dilute the fuel/oxygen mixture and can also contribute to char formation. epitoanyag.org.hu | Melamine and its derivatives |
| Inorganic | Endothermic Degradation: Decomposes endothermically (absorbs heat) and releases water vapor, which cools the material and dilutes flammable gases. epitoanyag.org.hu | Aluminum Hydroxide (B78521), Magnesium Hydroxide |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3,4,5,6-tetrabromophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQAECQSKUEGD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889689 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-79-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Reactivity
Synthetic Methodologies for Brominated Phthalate Derivatives
The primary route to Disodium (B8443419) tetrabromophthalate involves the synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA), which is subsequently converted to the desired salt. TBPA is produced through the electrophilic aromatic substitution (bromination) of phthalic anhydride. Several methods have been developed to achieve this transformation, differing in the specific brominating agents, catalysts, and reaction media employed.
One established industrial method involves the bromination of phthalic anhydride in fuming sulfuric acid (oleum), which can yield up to 95% of the desired product. thechemco.com In this process, the oleum (B3057394) acts as both a solvent and a dehydrating agent. A variation of this method sometimes results in the sulfonation of the aromatic ring; this sulfonated byproduct is removed by reacting the crude anhydride with dilute sodium hydroxide (B78521), followed by filtration and re-acidification to precipitate the tetrabromophthalic acid. The purified acid is then converted back to the anhydride by heating. thechemco.com
Alternative synthetic strategies have been developed to avoid the use of fuming sulfuric acid. One such process utilizes a combination of bromine and hydrogen peroxide as the brominating agent in the presence of sulfuric acid and a bromination catalyst like iodine or iron powder. google.com This approach is notable for proceeding under milder conditions while still achieving high yields in a shorter time frame. google.com Another reported method uses bromine in chlorosulfonic acid containing sulfur. thechemco.com
Once Tetrabromophthalic Anhydride is obtained, it can be readily converted to Disodium tetrabromophthalate. This is achieved through a simple hydrolysis reaction. By reacting TBPA with a dilute aqueous solution of sodium hydroxide, the anhydride ring is opened, and both carboxylic acid groups are neutralized to form the corresponding disodium salt. thechemco.com
| Reagents | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Phthalic anhydride, Bromine | 60% Oleum (fuming sulfuric acid) | High yield (95%); may require a purification step to remove sulfonated byproducts. | thechemco.com |
| Phthalic anhydride, Bromine, Hydrogen peroxide | Sulfuric acid, Iodine/Iron | Avoids the use of fuming sulfuric acid; proceeds under milder conditions. | google.com |
| Phthalic anhydride, Bromine | Chlorosulfonic acid, Sulfur | An alternative to oleum-based synthesis. | thechemco.com |
Chemical Transformation Pathways and Derivatization Strategies
The chemical reactivity of the tetrabromophthalate structure is centered on the functional groups of its anhydride and diacid/salt forms. Tetrabromophthalic Anhydride (TBPA) is a key reactive intermediate for a variety of chemical transformations and is the starting point for manufacturing other flame retardants. thechemco.com
TBPA reacts exothermically with water, though the reaction can be slow unless accelerated by heat or acids. thechemco.comnoaa.gov This hydrolysis reaction opens the anhydride ring to form tetrabromophthalic acid. The subsequent reaction with a base, such as sodium hydroxide, leads to the formation of this compound. thechemco.com
A significant derivatization pathway for TBPA is its reaction with primary amines and related compounds. For instance, the condensation of TBPA with various primary amines in a solvent like acetic acid yields N-substituted tetrabromophthalimides. nih.gov This reaction has been used to synthesize a range of derivatives, including those incorporating amino acids or other heterocyclic moieties. nih.gov
Furthermore, TBPA serves as a monomer or intermediate in the production of other commercially important flame retardants. It can be used to manufacture bromine-containing urethane (B1682113) polyols and diallyl tetrabromophthalate. thechemco.com The esterification of tetrabromophthalic acid or its anhydride is another important transformation. For example, bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a widely used flame retardant and plasticizer. nih.gov In vitro metabolism studies of TBPH show that it can be hydrolyzed back to a monoester, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), demonstrating the reactivity of the ester linkage. nih.gov This hydrolysis is a key pathway in its biological transformation and is relevant for understanding its environmental fate. nih.gov
| Starting Compound | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Tetrabromophthalic Anhydride | Water, Sodium Hydroxide | This compound | Synthesis of the title compound. | thechemco.com |
| Tetrabromophthalic Anhydride | Primary Amines (e.g., amino acids) | N-substituted tetrabromophthalimides | Synthesis of novel chemical entities and derivatives. | nih.gov |
| Tetrabromophthalic Anhydride | Alcohols/Polyols | Polyester or Urethane Polyols | Production of reactive flame retardants. | thechemco.com |
| Tetrabromophthalic Anhydride | Allyl alcohol (conceptual) | Diallyl tetrabromophthalate | Intermediate for other flame retardants. | thechemco.comguidechem.com |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Carboxylesterases (in vitro) | Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) | Metabolic hydrolysis of ester derivatives. | nih.gov |
Advanced Mechanisms of Flame Retardancy in Polymeric Systems
Gas Phase Radical Scavenging Processes
The principal flame retardant action of disodium (B8443419) tetrabromophthalate, like other brominated flame retardants, occurs in the gas (or vapor) phase. goyenchemical.comgreenchemicals.eu This mechanism is centered on the interruption of the self-sustaining, high-energy radical chain reactions that constitute combustion.
When a polymer containing disodium tetrabromophthalate is exposed to the heat of a fire, it undergoes thermal decomposition and releases bromine radicals. ontosight.ai These bromine species are highly effective at scavenging the most reactive radicals that propagate the flame, primarily hydrogen (H•) and hydroxyl (OH•) radicals. aerofiltri.it The bromine radicals (Br•) react with these high-energy species to form hydrogen bromide (HBr). The HBr can then further react with H• and OH• radicals, effectively removing them from the combustion cycle. In these reactions, the highly reactive H• and OH• radicals are replaced by the much less reactive Br• radical, which slows down or extinguishes the combustion process. greenchemicals.eu
This radical trapping mechanism disrupts the exothermic processes of the fire, leading to a reduction in heat generation and preventing the further pyrolysis of the polymer into flammable gases. aerofiltri.it The dilution of the fuel and oxygen mixture by the release of these inert gases also contributes to the flame retardant effect. goyenchemical.comgreenchemicals.eu
| Reaction | Description | Impact on Combustion |
|---|---|---|
| R-Br (s) → R• (g) + Br• (g) | Thermal decomposition of the brominated flame retardant (BFR) releases a bromine radical. | Initiates the scavenging process. |
| H• + Br• → HBr | A highly reactive hydrogen radical is trapped by a bromine radical. | Reduces the concentration of a key flame-propagating species. |
| OH• + HBr → H₂O + Br• | A highly reactive hydroxyl radical is trapped by hydrogen bromide, regenerating the bromine radical. | Removes a key propagating radical and continues the scavenging cycle. |
| H• + HBr → H₂ + Br• | A hydrogen radical is trapped by hydrogen bromide, also regenerating the bromine radical. | Further reduces flame-propagating radicals and continues the cycle. |
Condensed Phase Char Formation and Barrier Effects
The barrier serves multiple functions:
It insulates the underlying polymer from the heat of the flame, slowing down thermal decomposition and the release of flammable volatile gases. crepim.com
It hinders the transport of these flammable gases to the flame front. specialchem.com
It limits the access of oxygen to the polymer surface, further stifling combustion. nihonseiko.co.jp
Phosphorus-based flame retardants are particularly effective at promoting char formation through dehydration of the polymer. mst.dkgreenchemicals.eu For brominated compounds like this compound, significant char formation is not typically the primary mode of action when used alone. However, they can contribute to condensed phase effects, particularly when used with synergists like antimony trioxide, which can promote the formation of a char layer. nihonseiko.co.jpalfa-chemistry.com Some studies have also noted that certain flame retardant systems can operate through both gas phase and condensed phase mechanisms simultaneously. researchgate.net
| Characteristic | Gas Phase Inhibition | Condensed Phase Barrier Formation |
|---|---|---|
| Primary Location | In the flame, above the polymer surface | On the surface of the polymer |
| Mechanism | Chemical: Interruption of radical chain reactions | Physical: Formation of an insulating char layer |
| Key Action | Scavenging of H• and OH• radicals | Shielding from heat and oxygen; preventing fuel release |
| Typical FR Class | Halogenated compounds (e.g., this compound) | Phosphorus compounds, intumescent systems |
Synergistic Effects with Co-additives in Fire Retardant Formulations
The effectiveness of this compound is significantly enhanced when used in combination with synergistic co-additives, most notably antimony trioxide (Sb₂O₃). mst.dkgoyenchemical.com While antimony trioxide has minimal flame-retardant properties on its own, it creates a powerful synergistic effect with halogenated compounds. mst.dkaerofiltri.itnihonseiko.co.jp
The synergy arises from chemical reactions between the antimony compound and the hydrogen bromide (HBr) released during the thermal decomposition of the brominated flame retardant. These reactions produce antimony halides (e.g., SbBr₃) and antimony oxyhalides (e.g., SbOBr). nihonseiko.co.jp These antimony species are highly volatile and act as potent radical scavengers in the gas phase, complementing the action of HBr and often being more effective at quenching the flame. aerofiltri.it
This synergistic interaction allows for a lower total amount of flame retardant to be used to achieve the desired level of fire safety, which can be beneficial for preserving the physical properties of the host polymer. clariant.com In some formulations, antimony trioxide can also contribute to condensed phase actions by promoting char formation. nihonseiko.co.jpalfa-chemistry.com Other co-additives, such as zinc borate, can also be used as a synergist, where it can promote char formation and suppress smoke. aerofiltri.itspecialchem.com
| Reaction | Description | Synergistic Outcome |
|---|---|---|
| Sb₂O₃ + 2HBr → 2SbOBr + H₂O | Antimony trioxide reacts with hydrogen bromide to form antimony oxybromide. | Formation of a volatile, flame-inhibiting species. |
| SbOBr + 2HBr → SbBr₃ + H₂O | Further reaction yields antimony tribromide. | Formation of another highly effective gaseous flame inhibitor. |
| SbBr₃ + H• → SbBr₂ + HBr | Antimony tribromide scavenges a hydrogen radical. | Potent interruption of the combustion chain reaction in the gas phase. |
Environmental Dynamics and Biogeochemical Cycling
Environmental Distribution and Compartmentalization in Abiotic Matrices
There is a lack of direct environmental monitoring data for disodium (B8443419) tetrabromophthalate in abiotic compartments such as water, soil, sediment, or air. epa.govepa.govmiljodirektoratet.no However, its distribution can be predicted based on its chemical properties and usage patterns. As an additive flame retardant primarily used in textiles and coatings, its release into the environment is likely to occur through industrial wastewater discharge and leaching from consumer products during use and disposal. oecd.orgmst.dkmst.dk
Disodium tetrabromophthalate is the sodium salt of tetrabromophthalic acid, a structure that confers high water solubility. ontosight.ai This property is in stark contrast to many other BFRs, such as polybrominated diphenyl ethers (PBDEs) or hexabromocyclododecane (HBCD), which are characterized by low water solubility and high lipophilicity. oecd.org Consequently, these other BFRs tend to partition out of the water column and adsorb strongly to organic matter in soil and sediment. oecd.orgeuropa.eu
Given its ionic nature, this compound is expected to reside predominantly in the aqueous phase of the environment. While some portion may adsorb to sediments, its partitioning to this compartment is anticipated to be significantly lower than that of its non-ionic BFR counterparts. Therefore, water bodies, particularly those receiving industrial and municipal wastewater, represent the most probable environmental sink for this compound.
| Property | This compound (Inferred) | Decabromodiphenyl Ether (DecaBDE) (Established) |
| Water Solubility | High | Very Low |
| Vapor Pressure | Negligible | Low |
| Lipophilicity (Kow) | Very Low | Very High |
| Primary Release | Wastewater from industrial/consumer sources | Leaching/abrasion from solid products (e.g., plastics) |
| Expected Primary Environmental Compartment | Water Column | Sediment and Soil |
| Adsorption to Particulates | Low to Moderate | High |
This table presents a comparative summary of the inferred environmental partitioning behavior of this compound against the established behavior of DecaBDE, a well-studied brominated flame retardant.
Degradation Pathways and Environmental Transformation Products
Specific data on the abiotic or biotic degradation of this compound in the environment are not available in published scientific literature. epa.govchemicalbook.com Reports from regulatory bodies explicitly note the absence of data on its environmental fate, including rates of hydrolysis or its degradation products. epa.gov
Potential Degradation Pathways:
Hydrolysis: The parent compound, tetrabromophthalic anhydride (B1165640), is known to hydrolyze rapidly to form tetrabromophthalic acid. amazonaws.com As this compound is the salt of this acid, it exists in a dissociated state in water as the tetrabromophthalate dianion and sodium cations. The stability and subsequent degradation of the tetrabromophthalate anion itself have not been documented.
Photodegradation: Many aromatic BFRs undergo photodegradation through reductive debromination when exposed to ultraviolet light. oecd.orgresearchgate.net This process can lead to the formation of less-brominated, and sometimes more toxic, daughter products. While this pathway is plausible for this compound, no experimental studies have confirmed it.
Thermal Degradation: A significant concern for the BFR class as a whole is the potential formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during combustion or other high-temperature processes, such as waste incineration. oecd.org Whether this compound can act as a precursor to these compounds under such conditions has not been specifically investigated.
| Degradation Pathway | Status for this compound | General Findings for Other Aromatic BFRs (e.g., PBDEs) |
| Biodegradation | Data not available | Generally considered persistent and resistant to biodegradation. oecd.org |
| Abiotic Hydrolysis | Data not available for the anion | Ether linkages in PBDEs are stable to hydrolysis. industrialchemicals.gov.au |
| Photodegradation | Data not available | Known to occur via stepwise reductive debromination. oecd.org |
| Thermal Degradation | Data not available | Can form PBDDs and PBDFs. oecd.org |
This table summarizes the lack of specific degradation data for this compound in contrast to known pathways for other brominated flame retardants.
Bioaccumulation and Trophic Transfer Potential in Aquatic and Terrestrial Ecosystems
No empirical studies have measured the bioaccumulation or trophic transfer of this compound. However, its potential can be inferred from its physicochemical properties. Bioaccumulation in organisms is strongly linked to a chemical's lipophilicity, measured by the octanol-water partition coefficient (Kow). amazonaws.com As an ionic salt, this compound is highly water-soluble and is expected to have a very low Kow, indicating a low propensity to accumulate in the fatty tissues of organisms.
This contrasts sharply with many neutral BFRs which are highly lipophilic and have been shown to bioaccumulate in wildlife. amazonaws.com For instance, studies on the related but structurally different compound, bis(2-ethylhexyl) tetrabromophthalate (TBPH), have reported low biota-sediment accumulation factors (BSAFs), suggesting limited bioaccumulation potential from sediments. nih.gov The even greater water solubility of the disodium salt form would further reduce its likelihood of bioaccumulation.
Trophic transfer, or biomagnification, is the process by which a chemical's concentration increases at successively higher levels in a food web. This is assessed using Trophic Magnification Factors (TMFs); a TMF value greater than 1 indicates biomagnification. Studies on other BFRs have shown varied results, with some compounds biomagnifying while others undergo trophic dilution (TMF < 1). acs.orguq.edu.au This highlights that trophic transfer behavior is highly specific to the chemical's structure and the food web being studied. Given its expected low bioaccumulation, it is highly unlikely that this compound would biomagnify in either aquatic or terrestrial ecosystems.
| Brominated Flame Retardant | Trophic Magnification Factor (TMF) | Food Web | Finding |
| BDE-47 | > 1 | Lake Winnipeg, Aquatic | Biomagnification nih.gov |
| BDE-209 | > 1 | Lake Winnipeg, Aquatic | Biomagnification nih.gov |
| Decabromodiphenyl ethane (B1197151) (DBDPE) | > 1 | Lake Winnipeg, Aquatic | Biomagnification nih.gov |
| BTBPE | 0.444 | Lab-Constructed, Aquatic | Trophic Dilution uq.edu.au |
| DBDPE | 0.426 | Lab-Constructed, Aquatic | Trophic Dilution uq.edu.au |
| Various Novel BFRs | < 1 | Polar Marine, Benthic | Trophic Dilution acs.org |
This table presents Trophic Magnification Factors for several other brominated flame retardants from various studies to illustrate the range of observed behaviors in food webs. Data for this compound is not available.
Long-Range Environmental Transport Modeling
There are no specific long-range environmental transport (LRT) modeling studies for this compound. LRT models are used to predict a chemical's potential to travel far from its source. researchgate.net The potential for a substance to undergo LRT is primarily governed by its persistence in the environment and its physical properties, which determine its mobility between air, water, and soil. acs.org
For most persistent organic pollutants (POPs), the primary pathway for LRT is atmospheric transport. researchgate.net This requires a compound to have sufficient volatility to enter the gas phase and persistence to survive the journey. As a salt, this compound has negligible vapor pressure and is non-volatile. Therefore, its potential for long-range atmospheric transport is considered to be virtually zero.
The only plausible pathway for the long-range transport of this compound would be in the aqueous phase, via ocean currents. This would require the substance to be highly persistent in water. Modeling the LRT of water-soluble, ionic compounds is a developing area of environmental science and presents different challenges than traditional air-based models. acs.org Without data on its persistence in water, it is impossible to model or predict its potential for long-range transport via this pathway.
| Property | This compound (Inferred) | A Volatile BFR (e.g., Tetra-BDE) (Established) |
| Volatility | Negligible | Moderate |
| Persistence in Air | Not Applicable (does not enter air phase) | Moderate to High |
| Primary LRT Pathway | Oceanic (if persistent in water) | Atmospheric |
| LRT Potential | Unknown (but low via atmosphere) | High |
This table compares properties relevant to long-range transport, highlighting the fundamental differences between a non-volatile salt like this compound and a semi-volatile brominated flame retardant.
Ecotoxicological and Mammalian Health Impact Assessments
Toxicological Mechanisms and Biological Endpoints in Organisms
The toxicological assessment of disodium (B8443419) tetrabromophthalate reveals effects across multiple biological systems. In vivo studies provide insights into its acute toxicity and target organs. Acute oral toxicity in rats was found to be low, with an LD50 of 2.7 g/kg in females and 3 g/kg in males. industrialchemicals.gov.au Despite the low acute toxicity, treatment-related clinical observations included salivation, lethargy, ataxia, and urogenital staining. industrialchemicals.gov.au Post-mortem examinations of the animals revealed significant internal effects, including brain hemorrhage, reddened intestines, darkened kidneys, and changes to the adrenal glands, thymus, and spleen. industrialchemicals.gov.au
Metabolism plays a crucial role in the toxicity of related tetrabromophthalate compounds. For instance, the TBPH metabolite, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP), has demonstrated greater toxicity than the parent compound in vitro. wikipedia.orgnih.govresearchgate.net Studies on human vascular endothelial cells showed that TBMEHP inhibits cell growth, induces cell cycle arrest, and triggers apoptosis. wikipedia.org While TBPH itself is poorly metabolized, its metabolites can have significant biological activity. researchgate.netnih.gov Repeated oral administration of TBPH in rats led to its accumulation in liver and adrenal tissues, highlighting the potential for long-term effects with chronic exposure. nih.govnih.gov
The table below summarizes key research findings on the toxicological effects of tetrabromophthalate-related compounds.
| Compound | Organism/System | Observed Biological Endpoints |
| Disodium tetrabromophthalate | Rat (in vivo) | Acute effects include lethargy, ataxia, brain hemorrhage, and organ changes (kidneys, adrenal glands). industrialchemicals.gov.au |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Rat (in vivo) | Accumulates in liver and adrenal tissue with repeated exposure. nih.govnih.gov |
| Mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) | Human vascular endothelial cells (in vitro) | Induces cell growth inhibition, cell cycle arrest, and apoptosis. wikipedia.org |
| Brominated Flame Retardants (general class) | Mammals | The liver and thyroid are identified as potentially sensitive organs to some BFRs. industrialchemicals.gov.au |
Exposure Pathways and Biomonitoring in Environmental and Human Matrices
The primary route of environmental release and subsequent human exposure to tetrabromophthalates is through their use as additive flame retardants in consumer products. These compounds can leach or abrade from products such as polyurethane foam, plastics, and textiles, contaminating indoor environments. nih.govnih.gov
Exposure Pathways:
Indoor Dust: Contaminated indoor dust is a major reservoir and exposure pathway. The compounds migrate from products and settle in dust, which can then be ingested or inhaled. nih.govnih.gov Incidental ingestion of dust, particularly by young children through hand-to-mouth contact, is a significant route of exposure. nih.govepa.gov
Environmental Persistence: Once released into the environment, tetrabromophthalates are expected to be persistent. epa.gov Due to their low water solubility and vapor pressure, they partition strongly to soil and sediment. epa.govoecd.org This persistence can lead to long-term sources of exposure for environmental organisms and potential entry into the food chain. nih.govnih.gov Aquatic mesocosm studies have identified compounds like BEHTBP as being environmentally persistent in both particulate and sediment compartments. nih.gov
Dermal Contact: Dermal contact with contaminated dust or products containing these flame retardants is another potential exposure route. nih.govresearchgate.net
Biomonitoring studies have confirmed human exposure by detecting tetrabromophthalates and their metabolites in various human matrices. The presence of these compounds in the human body indicates systemic absorption.
The following table details the detection of tetrabromophthalate-related compounds in various environmental and human samples.
| Matrix | Compound Detected | Significance |
| Human Matrices | ||
| Serum/Blood | TBPH | Indicates systemic absorption and distribution within the body. nih.govresearchgate.net |
| Breast Milk | TBPH | Confirms maternal transfer and a potential source of exposure for nursing infants. nih.gov |
| Adipose Tissue | TBPH | Demonstrates bioaccumulation in lipid-rich tissues. researchgate.net |
| Environmental Matrices | ||
| Indoor Dust | TBPH | A primary source and pathway for human exposure. nih.govnih.gov |
| Sediment & Soil | TBPH, PBBs, TBBPA | Acts as a long-term environmental sink, indicating widespread contamination. nih.govoecd.org |
| Wildlife | PBBs, PBDEs, TBBPA | Found in fish, birds, and marine mammals, showing uptake into the food web. oecd.org |
Formation of Hazardous Thermal Decomposition Products
A significant concern with brominated flame retardants, including tetrabromophthalates, is the potential for the formation of highly toxic byproducts during combustion or thermal degradation. When materials containing these compounds are burned, such as in a fire or during improper waste incineration, hazardous substances can be released.
The thermal decomposition of the related compound TBPH may produce substances such as hydrogen bromide, bromine, and carbon oxides like carbon monoxide and carbon dioxide. wikipedia.org Of greater concern is that halogenated compounds with aromatic rings can degrade into polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) when heated. wikipedia.org These dioxin-like compounds are known for their high toxicity and persistence in the environment. Studies on the pyrolysis of other BFRs have also shown the formation of brominated hydrocarbons and bromophenols, which are hazardous substances. cetjournal.it
The table below lists potential hazardous products formed during the thermal decomposition of tetrabromophthalate and other related BFRs.
| Precursor Compound Class | Thermal Decomposition Conditions | Potential Hazardous Products |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Heating/Combustion | Hydrogen bromide, Bromine, Carbon monoxide, Carbon dioxide, Polybrominated dioxins/furans (PBDD/PBDFs). wikipedia.org |
| Ethylene bis(tetrabromo phthalimide) | Thermal Decomposition | Brominated hydrocarbons. cetjournal.it |
| Tetrabromobisphenol A (TBBPA) derivatives | Pyrolysis | Phenol, Bromophenols. cetjournal.it |
| General Brominated Polymers | Fire Effluents | Carbon monoxide, Hydrogen bromide. cetjournal.itcetjournal.it |
Advanced Analytical Methodologies for Environmental and Biological Matrices
Chromatographic and Spectrometric Techniques for Trace Analysis
The analysis of brominated flame retardants, including tetrabromophthalate-based compounds, predominantly relies on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection. nih.gov These techniques are essential for distinguishing the target analyte from a multitude of other compounds present in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of many non-polar and semi-volatile BFRs. mdpi.com While not directly applicable to the disodium (B8443419) salt, it is highly relevant for the analysis of tetrabromophthalic acid esters, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH), which is a closely related compound. hilarispublisher.com For GC-MS analysis, derivatization of more polar BFRs may be necessary to increase their volatility. The use of a high-resolution capillary column is standard, and detection is often performed using an electron capture detector (ECD) for screening or, more definitively, a mass spectrometer. nih.gov High-resolution GC-MS (HRGC-MS) offers very high sensitivity and selectivity. europa.eu
Below is a table summarizing typical instrumental parameters for the analysis of related BFRs, which would be adapted for tetrabromophthalate analysis.
| Parameter | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Column | C18 or other reversed-phase columns | DB-5MS or similar non-polar capillary columns |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Helium |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI), Electron Capture Negative Ionization (ECNI) |
| Detector | Tandem Mass Spectrometer (MS/MS), High-Resolution Mass Spectrometer (HRMS, e.g., Orbitrap, TOF) | Triple Quadrupole (QqQ) MS, High-Resolution MS |
| Typical Analytes | TBBPA, HBCD, polar BFRs nih.gov | PBDEs, TBPH, non-polar BFRs hilarispublisher.com |
Sample Preparation and Extraction Protocols for Complex Matrices
The primary goal of sample preparation is to extract the analyte from the matrix and remove interfering substances that could compromise the analysis. The choice of method depends heavily on the matrix type (e.g., water, soil, sediment, biota) and the physicochemical properties of the analyte. nih.gov
For Water Samples:
Solid-Phase Extraction (SPE): This is a common and effective technique for extracting BFRs from water. nih.gov The water sample is passed through a cartridge containing a solid sorbent (e.g., C18, Oasis HLB) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. nih.gov
Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. However, it can be solvent-intensive. frontiersin.org
For Solid and Biological Matrices (Soil, Sediment, Tissue):
Soxhlet Extraction: A traditional and robust method for extracting analytes from solid samples using an organic solvent over an extended period. frontiersin.org
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than Soxhlet. mdpi.com
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to facilitate the extraction of the analyte from the sample matrix into a solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for BFRs. It involves an initial extraction with a solvent (like acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. hilarispublisher.com
After extraction, a "cleanup" step is often necessary to remove co-extracted interfering compounds like lipids from biological samples. Techniques like gel permeation chromatography (GPC) or the use of sorbents such as Florisil, silica (B1680970) gel, and alumina (B75360) are frequently employed. nih.gov
| Matrix | Extraction Method | Cleanup Technique |
| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Often minimal cleanup needed |
| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet, Ultrasonic-Assisted Extraction | Multi-layer silica/alumina columns |
| Biota (e.g., fish tissue) | PLE, QuEChERS | Gel Permeation Chromatography (GPC), Acidified Silica Gel |
Emerging Biosensor Technologies for Rapid Detection
While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment and skilled personnel. Biosensors are emerging as promising alternatives for rapid, cost-effective, and portable screening of BFRs. frontiersin.org These devices combine a biological recognition element with a physical transducer to generate a measurable signal upon binding to the target analyte.
Immunoassays: These biosensors use antibodies that specifically bind to the target BFR. Enzyme-linked immunosorbent assays (ELISAs) are a common format, where the binding event produces a colorimetric or fluorescent signal. frontiersin.org ELISAs have been developed for BFRs like TBBPA and have shown good correlation with LC-MS/MS results. frontiersin.org
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) when the biorecognition element interacts with the analyte. europa.eu For instance, a biosensor using peptide receptors integrated with carbon nanotube field-effect transistors (CNT-FETs) has been developed for the highly sensitive detection of decabromodiphenyl ether (DBDE). acs.orgnih.gov
Optical Biosensors: These devices detect changes in optical properties, such as fluorescence or surface plasmon resonance (SPR), upon analyte binding. ofi.ca
Although specific biosensors for Disodium tetrabromophthalate are not yet widely reported, the technologies developed for other BFRs like PBDEs and TBBPA demonstrate the potential for creating similar rapid detection systems for tetrabromophthalate-based compounds. frontiersin.org
| Biosensor Type | Recognition Element | Transduction Principle | Target BFR Example |
| Immunoassay (ELISA) | Antibody | Colorimetric/Fluorescence | Tetrabromobisphenol A (TBBPA) frontiersin.org |
| Electrochemical | Peptides, Aptamers | Amperometry, Voltammetry | Decabromodiphenyl ether (DBDE) acs.org |
| Optical (SPR) | Antibody, Receptor Protein | Change in Refractive Index | Polybrominated diphenyl ethers (PBDEs) |
Quality Assurance and Control in Analytical Chemistry of Brominated Flame Retardants
Ensuring the reliability and comparability of analytical data is paramount in environmental monitoring. A robust Quality Assurance/Quality Control (QA/QC) program is essential for the analysis of BFRs.
Key components of a QA/QC program include:
Method Validation: The analytical method must be thoroughly validated to demonstrate its accuracy, precision, sensitivity, and selectivity for the target analyte in the specific matrix. This involves determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. researchgate.net
Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte. nih.gov Analyzing a CRM alongside unknown samples helps to verify the accuracy of the measurements. The Joint Research Centre (JRC) of the European Commission, for example, has developed CRMs for BFRs in sediment and fish tissue. nih.gov
Participation in Interlaboratory Comparisons (ILCs) and Proficiency Testing (PT): These exercises involve multiple laboratories analyzing the same sample. researchgate.net The results help to assess the performance of the laboratory and the analytical method against other labs, highlighting potential biases or issues. europa.eu
Internal Quality Control: This includes the routine analysis of procedural blanks to check for contamination, spiked samples (matrix spikes) to assess matrix effects and recovery, and duplicate samples to check for precision. researchgate.net The use of isotopically labeled internal standards is also a common and effective way to correct for analyte losses during sample preparation and instrumental analysis. europa.eu
The complexity of BFR analysis necessitates strict adherence to these QA/QC protocols to generate data that is scientifically sound and defensible for regulatory and research purposes.
Structure Activity Relationships Sar and Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific physico-chemical property. uninsubria.it This approach is particularly valuable for classes of compounds like BFRs, where experimental data may be scarce for many individual congeners. nih.govacs.org The fundamental principle of QSAR is to use the known activities of a set of compounds (a training set) to build a model that can predict the activity of new or untested chemicals based on their structural features. researchgate.net
For BFRs, QSAR models have been developed to predict various biological activities, with a significant focus on endocrine-disrupting potential. nih.govacs.orguninsubria.it These models often employ multiple linear regression (MLR) to establish a relationship between biological endpoints and calculated molecular descriptors. nih.govacs.org The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation (Q²), and validation with an external test set (Q²ext), in accordance with principles established by the Organization for Economic Co-operation and Development (OECD). nih.govacs.org
While specific QSAR models developed exclusively for Disodium (B8443419) tetrabromophthalate are not prominent in publicly available literature, the methodologies applied to the broader BFR class are applicable. These models utilize a wide array of molecular descriptors, which are numerical representations of a molecule's structural, electronic, and physicochemical properties. cadaster.euhufocw.org The selection of these descriptors is crucial for building a predictive model and can offer insights into the structural features responsible for a given biological effect. nih.gov
Table 1: Types of Molecular Descriptors Used in QSAR Modeling for BFRs The table below outlines the classes of descriptors frequently employed in developing QSAR models for brominated flame retardants and similar environmental pollutants.
| Descriptor Class | Description | Examples |
| Topological (2D) | Describes the 2D representation of the molecule, including atom connectivity, size, and shape. | Molecular Weight, Atom Counts, Molecular Connectivity Indices, Kappa Indices. hufocw.org |
| Geometrical (3D) | Derived from the 3D coordinates of the atoms, encoding information about the molecule's spatial arrangement. | Molecular Surface Area, Molecular Volume, Moments of Inertia, Shadow Areas. hufocw.org |
| Electronic | Encodes aspects related to the electron distribution within the molecule. | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies. hufocw.org |
| Hybrid | Combines different types of information, such as electronic and surface area data. | Charged Partial Surface Area (CPSA) descriptors, which encode the propensity for polar interactions. hufocw.org |
These models serve as effective screening tools to characterize and prioritize BFRs for further experimental testing, thereby supporting regulatory frameworks like REACH in the assessment of chemical hazards. nih.govuninsubria.it
Molecular Modeling and Computational Approaches in Toxicological Assessments
Beyond QSAR, other molecular modeling techniques are employed to investigate the interactions between BFRs and biological macromolecules at an atomic level. These computational approaches are critical for elucidating mechanisms of toxicity and assessing potential adverse effects such as endocrine disruption. nih.govnih.gov
Molecular Docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.netnih.gov For BFRs, docking studies have been instrumental in predicting their ability to bind to various biological targets, including nuclear receptors and transport proteins. nih.govnih.gov For instance, studies have used molecular docking to investigate the interactions of BFRs and their metabolites with targets like the thyroid receptor-β (TR-β), the androgen receptor, and the transport protein transthyretin (TTR). researchgate.netnih.govnih.gov Such studies help to screen for potential endocrine-disrupting activity by identifying which compounds are likely to interfere with normal hormone function. researchgate.net
Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. nih.govepa.gov An MD simulation calculates the movement of every atom in the system over time, offering insights into the stability of the binding interaction, conformational changes in the protein upon binding, and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.govdovepress.com In the context of BFRs, MD simulations have been used to study the stability of their interactions with targets like TR-β and cytochrome P450 enzymes, which are involved in their metabolism. nih.govnih.gov These simulations can help to understand the persistence and endocrine disruption potential of these compounds. nih.govacs.org
Although specific molecular modeling studies focused solely on Disodium tetrabromophthalate are not widely documented, the methods described are standard for assessing the toxicological potential of other BFRs and novel flame retardants. nih.govflemingcollege.caresearchgate.net
Table 2: Computational Methods in Toxicological Assessment of BFRs This table summarizes key computational techniques and their applications in evaluating the toxicological profiles of brominated flame retardants.
| Computational Method | Application in BFR Toxicology | Key Insights Provided |
| Molecular Docking | Predicts binding orientation and affinity of BFRs to biological receptors (e.g., thyroid hormone receptors, androgen receptors, transthyretin). researchgate.netnih.govnih.gov | Identifies potential for endocrine disruption; screens compounds for receptor interaction; predicts binding modes. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of BFR-receptor complexes over time to assess binding stability and conformational changes. nih.govnih.govnih.gov | Evaluates the stability of binding; characterizes intermolecular forces; reveals conformational changes in the target protein. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters to understand chemical stability and metabolic pathways. nih.govnih.gov | Assesses chemical hardness and stability, which relates to persistence; predicts sites of metabolism. nih.govnih.gov |
These computational tools provide a powerful framework for investigating the molecular basis of toxicity and for conducting risk assessments of BFRs and related compounds. nih.govresearchgate.net
Integration of Mechanistic Insights into Predictive Models
The future of predictive toxicology lies in the integration of diverse data sources to build more robust and mechanistically informative models. numberanalytics.comrsc.org For environmental contaminants like BFRs, this involves moving beyond simple structure-activity relationships to incorporate high-throughput screening (HTS) data, metabolic information, and mechanistic knowledge into comprehensive predictive frameworks. nih.govoup.comacs.org
High-Throughput Screening (HTS) programs, such as the U.S. EPA's ToxCast, generate vast amounts of data on the biological activity of thousands of chemicals across hundreds of in vitro assays. nih.govacs.org Integrating this HTS data with chemical structure information allows for the development of predictive models that can identify potential toxicants and characterize their biological activity profiles. numberanalytics.comrsc.org The inclusion of quantitative HTS (qHTS) data has been shown to enhance the predictive performance and applicability domain of models for endpoints like acute toxicity. rsc.org
Adverse Outcome Pathways (AOPs) represent a modern framework in toxicology for organizing biological knowledge. An AOP describes a sequential chain of causally linked events, starting from a molecular initiating event (MIE) (e.g., a chemical binding to a receptor), through a series of key events at the cellular and tissue level, to an adverse outcome at the organism or population level. nih.govnih.gov For BFRs, AOPs have been developed to describe pathways leading to male reproductive toxicity, where MIEs such as androgen receptor antagonism or oxidative stress lead to adverse outcomes like impaired spermatogenesis. nih.gov Building these pathways helps to anchor computational predictions to established biological mechanisms, increasing their regulatory acceptance and utility. nih.govbohrium.com
Machine Learning and Artificial Intelligence are also transforming predictive toxicology. nih.govchemrxiv.orgmdpi.com Advanced algorithms, such as random forests and deep neural networks, can analyze complex, large-scale datasets to identify patterns and build highly accurate predictive models for chemical toxicity. nih.govchemrxiv.org These methods can integrate multiple data types—including chemical structure, HTS data, and gene expression profiles—to predict toxicity with greater accuracy and provide insights into the underlying mechanisms of action. nih.govmdpi.com
The integration of these different data streams and modeling approaches provides a more holistic risk assessment. By combining HTS data with pharmacokinetic modeling, researchers can translate in vitro bioactivity concentrations into human-relevant oral equivalent doses, which can then be compared to exposure estimates to prioritize chemicals for further testing. nih.govoup.com While the specific application of these integrated models to this compound is not detailed in the literature, they represent the state-of-the-art approach for assessing the potential risks of data-poor chemicals, including many BFRs. uninsubria.itp2infohouse.org
Regulatory Science and Risk Assessment Frameworks
International and National Regulatory Frameworks for Brominated Flame Retardants
The global approach to managing potentially harmful chemicals is led by international treaties that influence national legislation. For brominated flame retardants, the most significant of these is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic. pops.intresearchgate.netsii.co.jp Several BFRs, including certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), are listed for elimination or restriction under this convention. pops.int Parties to the convention are required to take legal and administrative actions to manage these chemicals, including their disposal and presence in waste streams. pops.intsii.co.jp
In the European Union , the primary regulatory framework is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.euchemsafetypro.com Managed by the European Chemicals Agency (ECHA), REACH requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. europa.eu ECHA has a Regulatory Strategy for Flame Retardants and has identified aromatic brominated flame retardants as a group that are often persistent and potentially toxic, making them candidates for EU-wide restrictions. nitto.comcdc.govepa.gov While some BFRs are identified as Substances of Very High Concern (SVHC), Disodium (B8443419) tetrabromophthalate is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) but does not appear on the SVHC candidate list as of early 2024. chemsafetypro.comchemicalbook.comlg.com
In the United States , the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). wa.govstudioanneloes.nl The EPA has the authority to require reporting, record-keeping, and testing requirements, and to implement restrictions on chemical substances. studioanneloes.nl The agency has established action plans and significant new use rules (SNURs) for several BFRs, including PBDEs and HBCDD. wa.govcpsc.govamazonaws.com The EPA's TSCA Work Plan has targeted specific flame retardants for risk assessment, though Disodium tetrabromophthalate has not been a primary focus compared to related compounds like bis(2-ethylhexyl) tetrabromophthalate (TBPH). crowell.comepa.gov
In Australia , the Australian Industrial Chemicals Introduction Scheme (AICIS), formerly NICNAS, assesses the risks of industrial chemicals. industrialchemicals.gov.aunih.gov A NICNAS assessment of polybrominated flame retardants noted a lack of comprehensive data for many BFRs, including this compound, and recommended that full risk assessments be considered as more data becomes available internationally. industrialchemicals.gov.au this compound is listed on the Australian Inventory of Industrial Chemicals (AIIC), with specific obligations for importers or manufacturers to provide information if the circumstances of its introduction change. nih.gov
The following table summarizes the inventory status of this compound in selected regions.
| Region/Country | Inventory/Regulatory List | Status |
|---|---|---|
| European Union | European Inventory of Existing Commercial Chemical Substances (EINECS) | Listed chemicalbook.com |
| United States | Toxic Substances Control Act (TSCA) Inventory | Listed chemicalbook.com |
| Australia | Australian Inventory of Industrial Chemicals (AIIC) | Listed nih.gov |
| New Zealand | New Zealand Inventory of Chemicals (NZIoC) | Listed; may be used as a component in a product covered by a group standard but not approved for use as a chemical in its own right. nih.gov |
| Philippines | Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Listed chemicalbook.com |
Comprehensive Risk Assessment Methodologies for Environmental and Human Health
A comprehensive chemical risk assessment is a multi-step scientific process designed to evaluate the likelihood of harm to humans and the environment from exposure to a substance. epa.gov The process, applied to compounds like this compound, generally involves four key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov
Hazard Identification involves determining the potential adverse health and environmental effects of the chemical. For this compound, available data is limited. An Australian government assessment report cited a study finding low acute oral toxicity in rats, with an LD50 of 2.7 g/kg in females and 3 g/kg in males. industrialchemicals.gov.au However, the same report noted a lack of other published toxicity studies. industrialchemicals.gov.au A safety data sheet for the compound indicates there is no available data for its toxicity to fish, daphnia, algae, or microorganisms. chemicalbook.com The PubChem database shows that in notifications to the ECHA C&L Inventory, the substance was reported as not meeting GHS hazard criteria in the majority of reports, though a minority of notifications included hazard classifications for skin and eye irritation. nih.gov
Environmental Fate and Transport analysis is a critical part of the exposure assessment, examining how a chemical moves and persists in the environment. cdc.govepa.gov Key properties like water solubility, vapor pressure, and potential for bioaccumulation are evaluated. cdc.govresearchgate.net For BFRs, there is concern about their persistence in soil and sediment and their potential for long-range transport. industrialchemicals.gov.auoecd.org A UK-based study identified "Tetrabromophthalic acid Na salt" as having a high potential for occurrence in water sources, which is a significant consideration for its environmental risk profile. amazonaws.com
Exposure Assessment estimates the magnitude, frequency, and duration of human and environmental exposure to a chemical. This involves analyzing its entire life cycle, from manufacture and use in products to disposal and release into the environment through pathways like leaching from products or emissions from waste processing. industrialchemicals.gov.aunasiol.com For BFRs, exposure can occur through contact with consumer products, inhalation of dust, and ingestion of contaminated food and water. fpc.com.tw
The following table presents the limited available hazard data for this compound.
| Endpoint | Finding | Source |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD50: 3 g/kg (male), 2.7 g/kg (female) | NICNAS Priority Existing Chemical Assessment Report No. 20 industrialchemicals.gov.au |
| Aquatic Toxicity (Fish, Daphnia, Algae) | No data available | ChemicalBook Safety Data Sheet chemicalbook.com |
| GHS Hazard Classification (from ECHA C&L Inventory notifications) | Majority of notifications (77.3%) report as not meeting hazard criteria. A minority (22.7%) classify for skin and eye irritation. | PubChem nih.gov |
Policy Implications and Assessment of Safer Chemical Alternatives
The regulatory frameworks and risk assessments for BFRs have significant policy implications, driving a shift away from hazardous chemicals toward safer alternatives. The identification of a chemical as a POP, an SVHC, or as presenting an "unreasonable risk" under TSCA can lead to bans, phase-outs, and restrictions on its use. pops.intstudioanneloes.nlacs.org This regulatory pressure creates a strong incentive for industry to seek and adopt substitutes.
The process of finding safer alternatives is itself a structured scientific assessment, often called an Alternatives Assessment (AA). chemicalbook.comindustrialchemicals.gov.au The goal of an AA is to prevent "regrettable substitution," where a banned chemical is replaced by another that is later found to be just as, or even more, harmful. researchgate.neteuropa.eu An AA framework evaluates potential substitutes based on a range of criteria, including not only their hazard profile (toxicity, persistence, bioaccumulation) but also their technical performance, economic feasibility, and life-cycle impacts. industrialchemicals.gov.auepa.gov
For brominated flame retardants, a wide array of alternatives has been proposed and is in use. These can be broadly categorized:
Non-halogenated organophosphorus flame retardants: This class, including compounds like resorcinol (B1680541) diphenyl phosphate (B84403) (RDP) and triphenyl phosphate (TPP), represents a significant portion of the alternatives market. wa.govepa.gov However, some of these substitutes have also raised concerns about their own environmental and health impacts. wa.gov
Inorganic flame retardants: Compounds like aluminum trihydrate and magnesium hydroxide (B78521) are used as fillers in polymers and are considered immobile, reducing their potential to leach into the environment. pops.int
Nitrogen-based flame retardants: Melamine and its derivatives are used, particularly in nitrogen-containing polymers like polyurethane. pops.int
Reactive flame retardants: These chemicals, such as Tetrabromobisphenol A (TBBPA), are designed to chemically bond with the polymer matrix, which is intended to minimize their ability to migrate out of the product over its lifespan. epa.gov
The assessment of these alternatives is an ongoing process. Regulatory agencies like the U.S. EPA actively evaluate and identify safer substitutes through programs like Design for the Environment (DfE). However, challenges remain, as uncertainties often persist regarding the long-term hazards of both novel and traditional chemical alternatives. chemicalbook.comindustrialchemicals.gov.au This highlights the need for continuous research and proactive legislation to encourage the design of inherently safer chemicals and materials, moving beyond a cycle of substitution. pops.int
Emerging Research Directions and Interdisciplinary Perspectives
Advanced Material Design and Engineering with Flame Retardant Additives
Development of Polymeric and Reactive Flame Retardants: A significant trend is the shift from additive flame retardants to polymeric or reactive types. routledge.com Reactive flame retardants, such as those based on tetrabromophthalic anhydride (B1165640), are chemically incorporated into the polymer backbone. businessresearchinsights.com This permanent bonding prevents leaching, improving the material's longevity and environmental profile. Research is exploring the synthesis of novel polyesters and polyurethanes where tetrabromophthalate moieties are integral to the structure. businessresearchinsights.comacs.org
Synergistic Formulations and Nanocomposites: Researchers are investigating the use of Disodium (B8443419) tetrabromophthalate and its derivatives in combination with synergists to enhance flame retardant efficiency at lower concentrations. While antimony oxides are traditional synergists for halogenated compounds, green chemistry principles are driving the exploration of alternatives like nano-clays, graphene, and other nanomaterials. businessresearchinsights.comrsc.org These nanocomposites can improve the physical properties of the polymer and create a more robust char layer during combustion, which acts as a barrier to heat and fuel. acs.org
Machine Learning in Material Design: The vast number of potential flame retardant formulations makes experimental optimization a slow process. Machine learning algorithms are now being used to accelerate the design of high-performance, flame-retardant polymeric nanocomposites. acs.org By building databases of polymer properties, flame retardant types, and fire test results, models can predict the flame retardancy index of new material combinations, guiding chemists toward the most promising formulations without extensive trial-and-error testing. acs.org
Table 1: Comparison of Flame Retardant Incorporation Strategies
| Feature | Additive Flame Retardants (e.g., Disodium tetrabromophthalate) | Reactive Flame Retardants |
|---|---|---|
| Incorporation | Physically mixed with the polymer. nist.gov | Chemically bonded to the polymer backbone. bme.hu |
| Potential for Migration | Higher potential to leach from the product over time. ctfassets.net | Minimal, as it is part of the polymer structure. |
| Impact on Polymer Properties | Can sometimes negatively affect mechanical properties at high loadings. nist.gov | Generally has less impact on physical properties and can be part of the structural design. |
| Durability | Effectiveness may decrease over time due to migration. | Long-term stability and performance. |
| Representative Research | Use in textile coatings and flexible PVC. mst.dkroutledge.com | Synthesis of flame-retardant polyesters or polyurethanes. businessresearchinsights.com |
Comprehensive Biomonitoring and Epidemiological Investigations
As flame retardants are used in a vast array of consumer and industrial products, understanding human exposure is a critical public health objective. While many legacy BFRs like polybrominated diphenyl ethers (PBDEs) have been extensively studied and phased out, the focus is shifting to the current-use and replacement compounds, including tetrabromophthalate derivatives. unlv.eduewg.org
Human Biomonitoring (HBM): Future research requires the development and application of robust analytical methods to detect this compound and its metabolites in human tissues such as blood, urine, and breast milk. unlv.edueuropa.eu Studies on related compounds like Bis(2-ethylhexyl) tetrabromophthalate (TBPH) have already demonstrated widespread human exposure, with detections in serum and indoor dust, underscoring the need for continued monitoring. nih.govfrontiersin.org The European Human Biomonitoring Initiative (HBM4EU) has identified flame retardants as a priority group, aiming to create a harmonized, EU-wide database of exposure levels to inform policy. europa.euservice.gov.uk
Epidemiological Studies: There is a need for more large-scale epidemiological studies to investigate potential associations between exposure to tetrabromophthalates and health outcomes. nih.gov While a review of epidemiological literature noted a lack of studies on TBPH, research on other BFRs has suggested links to neurodevelopmental effects, endocrine disruption, and cancer. unlv.edunih.gov Future long-term cohort studies are essential to clarify these relationships for current-use flame retardants and confirm whether they present a safer alternative to the legacy chemicals they replaced. nih.gov
Table 2: Examples of Biomonitoring for Tetrabromophthalate-Related Compounds and Other BFRs
| Study Type | Matrix | Compound Detected | Key Finding / Research Direction |
|---|---|---|---|
| Human Exposure | Serum | Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | TBPH was detected in the serum of residents near a production area, indicating the need for ongoing monitoring of emerging BFRs. nih.gov |
| Human Exposure | Indoor Dust | TBPH & other BFRs | Flame retardants migrate from products into dust, which serves as a major exposure pathway, especially for children. ctfassets.net |
| Epidemiological Review | Multiple (Blood, Breast Milk) | Various BFRs (PBDEs, etc.) | Reviews call for more epidemiological studies on current-use flame retardants like TBPH to assess neurotoxicity and other health outcomes. unlv.edu |
| Large Cohort Study | Serum | Multiple BFR Congeners | Studies are investigating links between BFR exposure and immune system markers and endocrine-related cancers. nih.govfrontiersin.org |
Sustainable Chemistry Principles in Flame Retardant Design and Analysis
The principles of green chemistry are increasingly influencing the design and life cycle of flame retardants. elchemy.com The goal is to create effective fire safety solutions that minimize environmental harm from production to disposal.
Designing for Degradation: A key principle of green chemistry is designing chemical products that break down into innocuous substances after their useful life. acs.org Research is focused on developing flame retardants that are less persistent in the environment than legacy BFRs. This involves creating structures that are more susceptible to biodegradation without forming harmful intermediates.
Use of Renewable Feedstocks: The chemical industry is shifting toward bio-based resources to reduce reliance on fossil fuels. elchemy.comfrontiersin.org This trend extends to flame retardants, with researchers exploring the synthesis of fire-retardant molecules from renewable starting materials like plant-based phenols and acids. acs.orgresearchgate.net
Atom Economy and Safer Synthesis Routes: Green chemistry emphasizes synthetic pathways that maximize the incorporation of all materials used in the process into the final product (high atom economy) and avoid hazardous reagents. bme.hubme.hu For tetrabromophthalate-based compounds, this could involve developing more efficient bromination and esterification processes that reduce waste and use safer solvents. rsc.org The development of catalytic processes is central to achieving these goals. rsc.org
Table 3: Application of Green Chemistry Principles to Flame Retardant Development
| Green Chemistry Principle | Application in Flame Retardant Research |
|---|---|
| Prevent Waste | Designing high-efficiency syntheses with minimal byproducts (high atom economy). bme.hu |
| Design Safer Chemicals | Creating flame retardants with reduced persistence, bioaccumulation potential, and toxicity. acs.org |
| Design for Energy Efficiency | Developing synthetic processes that occur at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Synthesizing flame retardants from biomass, agricultural waste, or other renewable sources. elchemy.comfrontiersin.org |
| Reduce Derivatives | Avoiding unnecessary intermediate steps in synthesis to reduce waste. |
| Catalysis | Using highly selective catalysts to improve reaction efficiency and reduce energy consumption. rsc.orgrsc.org |
| Design for Degradation | Engineering molecules to break down into non-harmful substances at the end of their life cycle. |
Application of Omics Technologies in Mechanistic Toxicology
To understand how flame retardants interact with biological systems at a molecular level, toxicology is increasingly turning to "omics" technologies. numberanalytics.com These high-throughput methods—including transcriptomics, proteomics, and metabolomics—provide a comprehensive snapshot of cellular responses to chemical exposure, offering insights into mechanisms of action. nist.govcreative-proteomics.com
Transcriptomics: This technology analyzes changes in gene expression (the transcriptome) following exposure to a substance. For flame retardants like TBPH, transcriptomics can identify which cellular pathways are activated or suppressed, providing clues about its biological effects without relying solely on traditional toxicity endpoints. toxicology.orgnih.gov
Proteomics and Metabolomics: Proteomics studies the entire set of proteins, while metabolomics examines the small molecules (metabolites) within a cell or organism. creative-proteomics.com Recent studies on TBPH have used metabolomics and lipidomics to investigate its effects on metabolic patterns in rats, identifying changes in pathways related to vitamin synthesis and lipid profiles. nih.gov Such studies help build a more complete picture of a chemical's potential biological impact and can identify sensitive biomarkers of exposure or effect. numberanalytics.comcreative-proteomics.com
Integrated Approaches: The future of mechanistic toxicology lies in integrating data from multiple omics platforms (multi-omics) with traditional toxicology data. acs.orgnih.gov This systems-biology approach can help create comprehensive toxicity pathway models, improve risk assessment, and guide the development of safer chemicals by identifying problematic molecular interactions early in the design process. researchgate.net
Table 4: Overview of Omics Technologies in Flame Retardant Research
| Omics Technology | Definition | Application in Mechanistic Toxicology | Example with BFRs |
|---|---|---|---|
| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. | Identifies changes in gene expression and affected cellular pathways following chemical exposure. numberanalytics.com | Microarray analysis used to investigate the mode of toxicity for BFRs, including a TBPH analog, in cell models. toxicology.org |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Reveals alterations in protein levels and post-translational modifications, indicating cellular stress or pathway disruption. numberanalytics.com | Used to investigate the effects of PFOA (a persistent organic pollutant) on liver proteins associated with metabolism and inflammation. numberanalytics.com |
| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. | Detects changes in metabolic fingerprints, providing a real-time snapshot of the physiological response to a chemical. creative-proteomics.com | Serum metabolomics and lipidomics showed that TBPH impacted metabolic patterns in rats, affecting pathways like vitamin B6 synthesis. nih.gov |
| Lipidomics | Large-scale study of pathways and networks of cellular lipids. | Specifically identifies disruptions in lipid metabolism and signaling. | Lipidomics analysis revealed TBPH exposure affected specific ceramides (B1148491) and diglycerides in rats. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed for disodium tetrabromophthalate, and how do reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves bromination of phthalic acid derivatives under controlled conditions. Reaction temperature, stoichiometry of brominating agents (e.g., Br₂ or HBr), and catalyst selection (e.g., FeBr₃) critically influence yield. Purification via recrystallization or column chromatography is recommended. Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥98% purity for research-grade material. Yield optimization requires balancing reaction time and excess reagent use to minimize side products .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- FT-IR : Identify bromine-related stretches (C-Br bonds at ~500–600 cm⁻¹) and carboxylate groups (asymmetric/symmetric stretches at ~1600–1400 cm⁻¹).
- NMR : ¹³C NMR resolves aromatic carbons (δ 120–140 ppm) and carboxylate carbons (δ 170–180 ppm).
- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular ion peaks (m/z ~493 for [C₈H₂Br₄O₄Na₂]⁻). Cross-validate with elemental analysis for Br and Na content .
Advanced Research Questions
Q. How can computational modeling complement experimental studies to predict this compound’s solubility and reactivity in diverse solvents?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility parameters in polar aprotic solvents (e.g., DMSO, DMF). Validate with experimental measurements via gravimetric analysis.
- Reactivity Studies : DFT (Density Functional Theory) calculations assess electron density distribution to predict sites for nucleophilic/electrophilic attacks. Pair with kinetic experiments (e.g., UV-Vis monitoring of degradation rates) .
Q. What analytical strategies resolve contradictions in ecotoxicological data for this compound across aquatic and terrestrial studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare study designs, exposure concentrations, and endpoint measurements (e.g., LC₅₀ vs. NOEC values). Use statistical tools (e.g., random-effects models) to account for variability.
- Controlled Replication : Conduct standardized toxicity assays (e.g., OECD Test Guidelines 201/202) under identical conditions to isolate confounding factors (e.g., pH, organic matter content) .
Q. What advanced techniques are recommended for tracking this compound degradation products in environmental matrices?
- Methodological Answer :
- LC-QTOF-MS : Enables non-target screening of degradation products (e.g., debrominated intermediates) with high resolution.
- Isotope Labeling : Use ¹³C-labeled analogs to trace metabolic pathways in microbial degradation studies.
- Synchrotron-Based XAS : Analyze bromine speciation in soil samples to identify persistent vs. biodegradable forms .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate this compound’s thermal stability and decomposition pathways?
- Methodological Answer :
- TGA-DSC : Perform thermogravimetric analysis coupled with differential scanning calorimetry to determine decomposition temperatures (T₅% and T₁₀%) and enthalpy changes.
- Py-GC/MS : Pyrolyze samples at incremental temperatures (200–600°C) to identify volatile decomposition products (e.g., HBr, brominated aromatics).
- Kinetic Modeling : Apply Friedman or Kissinger methods to derive activation energies for degradation steps .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Probit Analysis : Model mortality data to calculate LC₅₀/EC₅₀ values with 95% confidence intervals.
- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits (BMDL) for regulatory risk assessment.
- Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle correlated variables (e.g., exposure duration vs. organism size) .
Regulatory and Compliance Considerations
Q. How can researchers ensure compliance with international regulations (e.g., OEKO-TEX®) when incorporating this compound in material science studies?
- Methodological Answer :
- Regulatory Screening : Cross-reference OEKO-TEX® Standard 100 Annex 4 (2024) for restricted substance lists (RSLs) and MRSL (Manufacturing Restricted Substances List) limits.
- Alternative Assessment : Use the ZDHC Gateway to identify safer substitutes if this compound exceeds threshold limits (e.g., ≤1000 mg/kg for textiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
